molecular formula C20H16F3NO2S B2578977 (5E)-3-[(3,5-dimethylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 866152-70-7

(5E)-3-[(3,5-dimethylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B2578977
CAS No.: 866152-70-7
M. Wt: 391.41
InChI Key: ZMXFPOOKTYHYOI-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-[(3,5-dimethylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a well-characterized and potent antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This receptor is a key regulator of adipocyte differentiation, lipid metabolism, and insulin sensitivity, making it a prominent target in metabolic disease research. Unlike thiazolidinedione agonists, this compound acts as a selective PPARγ ligand that blocks the receptor's activity, thereby preventing the transcriptional activation of genes involved in these pathways. Its mechanism involves binding to the PPARγ ligand-binding domain without inducing the conformational changes required for coactivator recruitment and receptor activation. This specific pharmacological profile makes it an invaluable research tool for dissecting the complex roles of PPARγ in various biological contexts. It is extensively used in studies investigating insulin resistance and type 2 diabetes , where it helps to elucidate the downstream effects of receptor inhibition. Furthermore, its application extends to cancer research , particularly in exploring the links between PPARγ signaling, cell proliferation, and differentiation in certain malignancies. This product is offered for research applications only and is not intended for any diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(5E)-3-[(3,5-dimethylphenyl)methyl]-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO2S/c1-12-6-13(2)8-15(7-12)11-24-18(25)17(27-19(24)26)10-14-4-3-5-16(9-14)20(21,22)23/h3-10H,11H2,1-2H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXFPOOKTYHYOI-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CN2C(=O)C(=CC3=CC(=CC=C3)C(F)(F)F)SC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)CN2C(=O)/C(=C\C3=CC(=CC=C3)C(F)(F)F)/SC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-3-[(3,5-dimethylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione known for its diverse biological activities. This article focuses on its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

Thiazolidine-2,4-dione derivatives are typically synthesized through multi-step reactions involving various reagents and conditions. The synthesis of the specific compound often follows a similar protocol to other thiazolidine derivatives, which includes:

  • Formation of the thiazolidine ring : This involves the reaction between appropriate aldehydes and thioketones.
  • Substitution reactions : The introduction of substituents such as trifluoromethyl and dimethylphenyl groups to enhance biological activity.
  • Characterization techniques : Compounds are characterized using methods like NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures.

Antidiabetic Activity

Research indicates that thiazolidine-2,4-dione derivatives exhibit significant antidiabetic properties. For instance:

  • Alpha-Amylase Inhibition : The compound has been shown to inhibit alpha-amylase, an enzyme involved in carbohydrate digestion, thus lowering blood glucose levels .
  • PPAR-γ Activation : These compounds often act as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity .

Anticancer Properties

Recent studies have also explored the anticancer potential of thiazolidine-2,4-dione derivatives:

  • VEGFR-2 Inhibition : Novel derivatives have been designed to target VEGFR-2, showing promise in inhibiting tumor growth in various cancer cell lines such as HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colon cancer) .
  • Mechanism of Action : Some compounds induce apoptosis in cancer cells by blocking topoisomerase I and II activities .

Antioxidant and Anti-inflammatory Activities

The compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress markers. Additionally, it exhibits anti-inflammatory effects by lowering levels of pro-inflammatory cytokines such as TNF-α and IL-β .

Case Studies

Several studies have evaluated the biological activity of thiazolidine derivatives:

  • Study on Antidiabetic Effects : A series of thiazolidine derivatives were synthesized and tested for their ability to lower blood glucose levels in diabetic models. The results showed that specific compounds significantly reduced glucose levels compared to control groups .
  • Anticancer Evaluation : In vitro studies demonstrated that certain thiazolidine derivatives inhibited the proliferation of cancer cells and induced apoptosis through various pathways, including mitochondrial dysfunction .

Data Tables

Biological ActivityMechanismReference
Alpha-Amylase InhibitionEnzyme inhibition
PPAR-γ ActivationReceptor agonism
VEGFR-2 InhibitionTumor growth inhibition
Antioxidant ActivityFree radical scavenging
Anti-inflammatory EffectsCytokine reduction

Scientific Research Applications

Antidiabetic Properties

Thiazolidinediones are primarily known for their role in the management of diabetes mellitus. They act as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. Research indicates that compounds similar to (5E)-3-[(3,5-dimethylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione exhibit significant potential in reducing insulin resistance and improving glycemic control in diabetic models .

Inhibition of Aldose Reductase

Recent studies have focused on the development of thiazolidine-2,4-dione derivatives for the inhibition of aldose reductase, an enzyme implicated in diabetic complications. The synthesized hybrids have shown promising results in inhibiting aldose reductase activity, suggesting their utility in preventing or treating diabetic complications .

Anticancer Activity

Thiazolidinediones have been investigated for their anticancer properties. Compounds related to this compound have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. This suggests a potential role in cancer therapy .

Fungicidal Activity

The compound has been explored for its fungicidal properties. Research has indicated that thiazolidinediones can be effective against various fungal pathogens affecting crops. The mechanisms involve disrupting fungal cell wall integrity and inhibiting key metabolic pathways within the fungi .

Plant Growth Regulation

Thiazolidinediones have also been studied for their effects on plant growth and development. Certain derivatives have shown the ability to enhance growth parameters and stress resistance in plants, making them potential candidates for use as plant growth regulators .

Case Studies

Application AreaStudy ReferenceFindings
Antidiabetic Demonstrated significant reduction in blood glucose levels in diabetic models.
Aldose Reductase Inhibition Identified as effective inhibitors with potential therapeutic benefits in diabetes complications.
Anticancer Induced apoptosis in multiple cancer cell lines; reduced tumor size in vivo.
Fungicidal Activity Effective against key fungal pathogens; potential for agricultural use.

Chemical Reactions Analysis

Knoevenagel Condensation and Reversible Aldol-Type Reactions

The benzylidene group at position 5 is synthesized via a Knoevenagel condensation between the thiazolidine-2,4-dione core and 3-(trifluoromethyl)benzaldehyde under basic conditions (e.g., piperidine or ammonium acetate in acetic acid) . This reaction is reversible under acidic hydrolysis, regenerating the aldehyde and thiazolidinedione precursor .

Key conditions for forward reaction :

ReagentSolventTemperatureYield (%)
PiperidineEthanolReflux65–78
NH₄OAcAcOH80°C72

Nucleophilic Additions at the α,β-Unsaturated System

The conjugated double bond in the benzylidene group undergoes Michael additions with nucleophiles such as:

  • Amines : Primary amines (e.g., methylamine) add to the β-carbon, forming stable adducts.

  • Thiols : Mercaptoacetic acid reacts regioselectively at the α-position, confirmed by NMR shifts .

  • Grignard reagents : Organomagnesium compounds add to the carbonyl group, though steric hindrance from the 3,5-dimethylphenyl group reduces reactivity .

Example reaction with methylamine :

Thiazolidinedione+CH3NH2Adduct (β-addition)[2][5]\text{Thiazolidinedione} + \text{CH}_3\text{NH}_2 \rightarrow \text{Adduct (β-addition)} \quad[2][5]

Electrophilic Aromatic Substitution (EAS)

The 3,5-dimethylphenyl substituent directs electrophiles to the para positions, though steric hindrance limits reactivity:

ElectrophileReaction SiteProductConditions
HNO₃/H₂SO₄Para to CH₃Nitro derivative0–5°C, 2 hr
Br₂/FeBr₃Para to CH₃Brominated analogRT, 1 hr

The trifluoromethyl group on the benzylidene moiety is meta-directing but deactivates the ring, suppressing further EAS .

Cycloaddition Reactions

The α,β-unsaturated ketone participates in [4+2] Diels-Alder reactions with electron-rich dienophiles (e.g., furan or cyclopentadiene), forming bicyclic derivatives .

Representative cycloaddition :

Thiazolidinedione+FuranΔBicyclic adduct[1]\text{Thiazolidinedione} + \text{Furan} \xrightarrow{\Delta} \text{Bicyclic adduct} \quad[1]

Hydrolysis and Ring-Opening Reactions

The thiazolidine-2,4-dione ring undergoes hydrolysis under strong acidic or basic conditions:

  • Acidic hydrolysis (6M HCl, reflux): Yields 3-[(3,5-dimethylphenyl)methyl]thiourea and 3-(trifluoromethyl)cinnamic acid .

  • Basic hydrolysis (NaOH, ethanol): Produces a dicarboxylate intermediate, which decarboxylates to form a thiazole derivative .

Radical Reactions

The trifluoromethyl group stabilizes adjacent radicals, enabling:

  • Photochemical bromination : Selectively adds bromine at the benzylidene carbon under UV light .

  • Thiol-ene coupling : Reacts with thiols via radical-initiated mechanisms to form sulfides .

Reduction of the Benzylidene Double Bond

Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond, yielding a saturated analog with altered bioactivity :

(5E)-IsomerH2/Pd-C(5Z)-Isomer[7]\text{(5E)-Isomer} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{(5Z)-Isomer} \quad[7]

Interaction with Biological Targets

While not a classical chemical reaction, the compound inhibits cyclooxygenase-II (COX-II) via covalent modification of the active site cysteine residue, confirmed by docking studies .

Key Reactivity Trends:

  • The benzylidene group is the most reactive site, participating in cycloadditions and nucleophilic additions.

  • The trifluoromethyl group enhances electrophilicity at the α-position of the dione ring.

  • Steric effects from the 3,5-dimethylphenyl group suppress reactions at the thiazolidine nitrogen .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural analogues differ primarily in substituent groups on the benzyl or benzylidene moieties. Key examples include:

Compound Substituents (Position 3/5) Electronic Effects Biological Relevance
Target Compound 3,5-Dimethylphenyl / 3-CF3-phenyl EDG (3,5-Me) + EWG (CF3) Enhanced metabolic stability
(5Z)-3-[4-Bromophenyl]methyl... () 4-Bromophenyl / 4-(2,4-Cl2-phenoxy)phenyl EWG (Br) + EWG (Cl) Increased halogen-driven activity
5-(Z)-[(4-Methoxyphenyl)methylene]... () 4-Hydroxyphenyl / 4-MeO-phenyl EDG (MeO) + EDG (OH) Improved solubility
(5E)-5-({4-[(3-Cl-phenyl)methoxy]phenyl}...) () 3-Cl-benzyloxy / phenyl EWG (Cl) + EDG (O-linker) Tunable receptor binding


Key Observations :

  • Electron-Withdrawing Groups (EWG) : The trifluoromethyl (CF3) group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to chloro (Cl) or bromo (Br) substituents .

Physical and Chemical Properties

Property Target Compound (Inferred) (5Z)-4-Bromo Analogue () 5-(Z)-4-MeO Analogue ()
Melting Point/Decomposition Likely >200°C (cf. ) N/A 178–246°C (decomp., )
Solubility Low (high lipophilicity) Very low (Br/Cl substituents) Moderate (MeO/OH groups)
Stability High (CF3 resistance to oxidation) Moderate (Br susceptible to hydrolysis) Low (OH prone to oxidation)

Q & A

Basic Synthesis: What is the standard synthetic route for preparing (5E)-3-[(3,5-dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione derivatives?

Methodological Answer:
The core thiazolidine-2,4-dione scaffold is typically synthesized via a Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and aromatic aldehydes. For example:

Reagents : React 1,3-thiazolidine-2,4-dione with substituted benzaldehydes (e.g., 3-(trifluoromethyl)benzaldehyde) in a polar aprotic solvent (e.g., DMF or acetic acid).

Catalysis : Use sodium acetate as a base to deprotonate the active methylene group of the thiazolidinedione, facilitating nucleophilic attack on the aldehyde .

Reaction Conditions : Reflux for 2–6 hours under inert atmosphere.

Workup : Filter and recrystallize the product from a DMF/ethanol or acetic acid mixture to obtain the pure (5E)-isomer .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and selectivity for the (5E)-isomer?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Use statistical methods to test variables (e.g., solvent ratio, temperature, catalyst loading). For instance, a central composite design (CCD) can identify optimal reflux time and sodium acetate concentration .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions by maintaining precise temperature and mixing conditions .
  • Heuristic Algorithms : Bayesian optimization models predict high-yield conditions by iteratively narrowing parameter spaces (e.g., solvent polarity, aldehyde stoichiometry) .

Basic Characterization: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups on the 3,5-dimethylphenyl ring and trifluoromethylphenyl moiety).
    • NOESY : Confirm the (5E)-configuration by spatial proximity between the exocyclic methylidene proton and adjacent substituents.
  • FT-IR : Identify characteristic C=O stretches (~1750 cm⁻¹ for thiazolidinedione) and C-F stretches (~1100 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₁₅F₃N₂O₂S) .

Advanced Characterization: How can contradictions in spectral data (e.g., unexpected NOESY correlations) be resolved?

Methodological Answer:

  • Dynamic NMR (DNMR) : Detect conformational exchange in solution that may cause anomalous NOESY signals.
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, confirming stereochemistry and bond angles .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to identify discrepancies caused by solvent effects .

Basic Bioactivity: What assays are suitable for evaluating the antioxidant potential of this compound?

Methodological Answer:

  • DPPH Radical Scavenging Assay :
    • Prepare a 0.1 mM DPPH solution in methanol.
    • Incubate the compound (10–100 µM) with DPPH for 30 min in the dark.
    • Measure absorbance at 517 nm; calculate IC₅₀ values.
  • FRAP Assay : Quantify reducing power via Fe³⁺-TPTZ complex formation at 593 nm .

Advanced Bioactivity: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?

Methodological Answer:

  • Substituent Variation : Replace the 3,5-dimethylphenyl group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects on the thiazolidinedione core.
  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions.
  • In Silico Screening : Dock derivatives into target proteins (e.g., PPAR-γ) using AutoDock Vina to predict binding affinities .

Data Contradiction: How should researchers address inconsistencies in reported synthetic yields (e.g., 50% vs. 70%) for similar compounds?

Methodological Answer:

  • Reproducibility Checks : Verify purity of starting materials (e.g., aldehyde stability), solvent dryness, and inert reaction conditions.
  • Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., Z-isomer or dimerization products) that reduce yield.
  • Meta-Analysis : Compare reaction parameters (e.g., solvent choice, reflux time) across studies to identify critical variables .

Safety and Handling: What precautions are necessary when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Storage : Store in a sealed container under nitrogen at 2–8°C to prevent hydrolysis or oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.